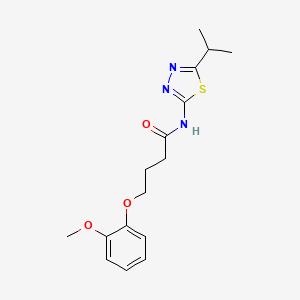

![molecular formula C23H16N2O3S B2420727 N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 921554-20-3](/img/structure/B2420727.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzothiazole ring, a benzofuran ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like IR spectroscopy, 1H and 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the compound’s structure .科学的研究の応用

Anti-Tubercular Activity

Benzothiazole derivatives have gained attention as potential anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared to standard reference drugs, and their better inhibition potency was observed . Further studies have explored the structure-activity relationships (SAR) of these derivatives, along with molecular docking studies against the target protein DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.

Antimicrobial Properties

Benzothiazole-based compounds have demonstrated antimicrobial effects. Some derivatives exhibit promising inhibition against bacterial strains, including Enterococcus faecalis . These findings highlight their potential as novel antimicrobial agents.

Anticancer Potential

While benzothiazole derivatives have been investigated for their anticancer properties, specific studies on our compound of interest are limited. However, given the structural features common to other benzothiazole-based anticancer agents, further exploration is warranted .

Antiviral Activity

Benzothiazole derivatives have been studied as antiviral agents, including HIV protease inhibitors. While our compound hasn’t been directly evaluated, its structural motifs may contribute to antiviral activity .

Optical Materials

Hydrazonylsulfones, related to benzothiazole derivatives, have been investigated as optical materials. Although not directly studied for our compound, this area of research provides insights into potential applications .

作用機序

Target of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a variety of biological activities by inhibiting several targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The interaction of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide with its targets results in the inhibition of these enzymes, thereby affecting the normal functioning of the cell. This leads to the disruption of essential biochemical processes within the cell .

Biochemical Pathways

The inhibition of these targets by N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the pyrimidine biosynthesis pathway, while the inhibition of DNA gyrase affects DNA replication. Similarly, the inhibition of other targets disrupts their respective biochemical pathways, leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution properties .

Result of Action

The result of the action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is the inhibition of cell growth and proliferation. This is due to the disruption of essential biochemical processes within the cell caused by the inhibition of various targets .

Action Environment

The action, efficacy, and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can be influenced by various environmental factors. For instance, benzothiazole derivatives are known to exhibit environmental-sensitive dual-mode fluorescence . Moreover, the continuous development of green chemistry concepts for environmental protection and resource utilization has led to the development of metal-free catalysts, the use of renewable reaction materials and reagents, and the realization of reactions under mild conditions .

将来の方向性

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S/c1-27-18-11-6-7-14-13-19(28-21(14)18)22(26)24-16-9-3-2-8-15(16)23-25-17-10-4-5-12-20(17)29-23/h2-13H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVOQEMJVDWFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2420644.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2420645.png)

![6-[4-[2-(2-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2420650.png)

![(Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2420651.png)

![N-[(1R,2R)-2-Benzamidocyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420652.png)

![7,7-Dioxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2420653.png)

![2-[5-methoxy-4-oxo-2-(piperidinomethyl)-1(4H)-pyridinyl]acetamide](/img/structure/B2420657.png)

![2-[(2,5-dimethylbenzyl)thio]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420659.png)

![[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride](/img/structure/B2420661.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B2420664.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420665.png)

![N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2420667.png)